Protocetraric acid

説明

Significance of Lichen Secondary Metabolites in Drug Discovery and Chemical Ecology

Lichens, symbiotic organisms composed of a fungus (the mycobiont) and a photosynthetic partner (the photobiont), are prolific producers of a diverse array of secondary metabolites. medwinpublishers.comrsc.org These compounds are not essential for the primary growth of the lichen but play crucial roles in their survival and interaction with the environment. nih.govresearchgate.net In the realm of drug discovery, lichen secondary metabolites represent a vast and largely untapped reservoir of novel chemical entities with potential therapeutic applications. medwinpublishers.comnih.gov Many of these compounds have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. chemfaces.comresearchgate.net The unique and often complex structures of these molecules provide valuable scaffolds for the development of new pharmaceuticals. nih.gov

From a chemical ecology perspective, lichen secondary metabolites are vital for the organism's defense and adaptation. cdnsciencepub.com They can deter herbivores, protect against pathogenic microbes, and shield the lichen from harmful UV radiation. frontiersin.org The production of these compounds is a key strategy that allows lichens to thrive in some of the most extreme environments on Earth. nih.gov The study of these metabolites provides insights into the intricate chemical interactions that govern lichen communities and their relationships with other organisms. cdnsciencepub.comresearchgate.net

Overview of Protocetraric Acid as a Key Depsidone (B1213741)

This compound is chemically classified as a depsidone, a type of polyphenolic compound formed through the esterification of two or more hydroxybenzoic acid units. wikipedia.org It is a prominent example of the unique chemical diversity found within lichens. As a secondary metabolite, it is produced by a variety of lichen species. wikipedia.org The molecular formula of this compound is C18H14O9. wikipedia.org

Historical Context of this compound Research

The history of research into compounds related to this compound dates back to the mid-19th century. In 1845, Knop and Schnedermann first isolated crystalline cetraric acid from the lichen Cetraria islandica. wikipedia.org Subsequently, O. Hesse proposed that cetraric acid was a decomposition product of a precursor he named "this compound," which he believed split into fumaric acid and cetraric acid. wikipedia.org However, O. Simon's later work confirmed the presence of free cetraric acid in the lichen and he used the name "this compound" for a different acid he isolated. wikipedia.org The compound we now know as this compound was first accurately described in the 1930s. wikipedia.org A significant step in its characterization came in 1967 when Rao and colleagues published the ultraviolet and infrared spectra for several lichen depsidones, including this compound. wikipedia.org

Detailed Research Findings

This compound has been the subject of numerous studies investigating its biological activities. Laboratory research has shown its potential as a broad-spectrum antimicrobial agent. wikipedia.org For instance, it has demonstrated antibacterial activity against Salmonella typhi and antifungal activity against Trichophyton rubrum. wikipedia.orgresearchgate.net It also exhibits moderate activity against Mycobacterium tuberculosis. wikipedia.orgresearchgate.net Furthermore, preliminary research has explored its potential as a scaffold for developing drugs against SARS-CoV-2, as it shows weak inhibitory activity against the 3C-like protease of the virus. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H14O9 | wikipedia.org |

| Molar Mass | 374.301 g·mol−1 | wikipedia.org |

| Appearance | Purified crystalline form exists as short needles | wikipedia.org |

| Melting Point | 245–250 °C (473–482 °F) | wikipedia.org |

Table 2: Investigated Biological Activities of this compound

| Activity | Target Organism/System | Findings | Reference |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Demonstrated activity | wikipedia.orgresearchgate.net |

| Antifungal | Trichophyton rubrum | Demonstrated activity | wikipedia.orgresearchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis | Moderate activity | wikipedia.orgresearchgate.net |

| Antiviral | SARS-CoV-2 3C-like protease | Weak inhibitory activity (Ki of 3.95 μM) | wikipedia.org |

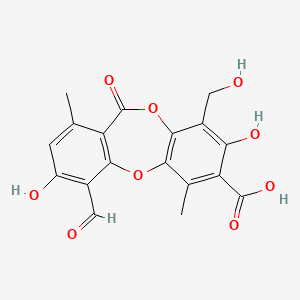

Structure

3D Structure

特性

IUPAC Name |

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXMONAUSQZPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197633 | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-51-0 | |

| Record name | Protocetraric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocetraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocetraric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Biosynthetic Pathways of Protocetraric Acid

Elucidation of Polyketide Biosynthetic Origins

The fundamental building blocks for protocetraric acid are derived from the acetate-malonate pathway, a cornerstone of secondary metabolism in fungi. thieme-connect.comsemanticscholar.org This pathway utilizes simple precursor molecules, acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons. The biosynthesis of the vast majority of lichen phenolics, including depsides, dibenzofurans, and depsidones, proceeds via this route, with polyketide synthase (PKS) enzymes playing the central role. frontiersin.org

The biosynthesis of depsidones is catalyzed by large, multifunctional enzymes known as Type I non-reducing polyketide synthases (NR-PKSs). tandfonline.comnih.gov These enzymes function in an iterative manner to assemble the polyketide chain that will ultimately form the two aromatic rings of the depsidone (B1213741) structure. wikipedia.orgmdpi.com

The process begins with the selection of a starter unit, typically acetyl-CoA, and its sequential condensation with several extender units, which are usually malonyl-CoA. wikipedia.org A single PKS enzyme is responsible for synthesizing both phenolic rings and then joining them through an ester linkage to create a depside intermediate. tandfonline.commdpi.combiorxiv.org This remarkable capability is often associated with PKS enzymes that possess two acyl carrier protein (ACP) domains. mdpi.combiorxiv.org The resulting depside is the direct precursor to the depsidone. thieme-connect.comnih.gov The crucial transformation from a depside to a depsidone involves an oxidative cyclization that forms the characteristic ether bond. This key step is catalyzed by a cytochrome P450 monooxygenase. tandfonline.comnih.govmdpi.com

| Enzyme/Protein | Function in Depsidone Biosynthesis |

| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the assembly of the polyketide backbone from acetate (B1210297) and malonate units, performs the cyclization to form two phenolic rings, and links them via an ester bond to form a depside. nih.govresearchgate.net |

| Acyl Carrier Protein (ACP) | A domain within the PKS that tethers the growing polyketide chain. The presence of two ACP domains is linked to depside production. mdpi.combiorxiv.org |

| Cytochrome P450 Monooxygenase | Catalyzes the oxidative cyclization of the depside precursor, forming the critical ether linkage to yield the final depsidone core structure. tandfonline.commdpi.com |

| Oxidases/Dehydrogenases | Tailoring enzymes that perform modifications on the depsidone scaffold, such as the oxidation of methyl groups to form aldehydes or carboxylic acids, which are characteristic features of compounds like this compound. zobodat.at |

| Decarboxylases | Enzymes that can remove carboxyl groups, leading to further structural diversity among depsidones. nih.gov |

This table provides an interactive summary of the key enzymes and their roles in the biosynthesis of depsidones like this compound.

Precursor Incorporation and Biogenetic Intermediates

The biosynthetic pathway to this compound involves several well-defined intermediates. It is widely accepted that depsides are the immediate precursors to depsidones. thieme-connect.com In the specific case of this compound, studies on immobilized lichen cells suggest that it is an intermediate in the formation of other related compounds. For instance, cells from Cladonia clathrata were observed to accumulate this compound when the subsequent conversion to fumarthis compound was blocked, indicating this compound is its direct precursor. zobodat.at Furthermore, some biogenetic models propose that atranorin (B1665829), a common lichen depside, may serve as a precursor, undergoing oxidation to yield this compound. zobodat.attsijournals.com

Quinic acid is a cyclitol, a cyclic polyol, found widely in plants and microorganisms. journal-of-agroalimentary.rowikipedia.org It is a central intermediate in the shikimate pathway, the metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as numerous other aromatic compounds. wikipedia.orgcreative-proteomics.com While the shikimate pathway is a major source of aromatic structures in nature, the core phenolic rings of lichen depsidones, including this compound, are unequivocally derived from the acetate-malonate (polyketide) pathway. thieme-connect.comfrontiersin.org The scientific literature on depsidone biosynthesis does not support a role for quinic acid as a direct precursor for the orcinol (B57675) or β-orcinol rings that form the depsidone backbone. These rings are assembled by PKS enzymes from acetate and malonate units. Therefore, quinic acid is not considered a direct biosynthetic precursor for the core structure of this compound.

Enzymology and Genetic Regulation of this compound Production

The production of this compound is under tight enzymatic and genetic control. The key enzymes, as established, are the NR-PKS and a cytochrome P450. nih.gov Beyond these core enzymes, various "tailoring" enzymes modify the basic depsidone scaffold to create the final structure of this compound. These can include oxidases and dehydrogenases that modify side chains. For example, a proposed pathway for this compound formation involves the oxidation of a precursor like atranorin, a reaction that would require an oxidase and the cofactor NAD+. zobodat.at

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). tandfonline.comnih.gov This clustering facilitates the coordinated regulation and expression of all the genes necessary to produce the final compound. The BGC for a depsidone like this compound would be expected to contain the genes for the NR-PKS and the cytochrome P450, as well as any necessary tailoring enzymes and transporter proteins. tandfonline.commdpi.com The expression of these gene clusters can be influenced by the specific conditions of the lichen symbiosis, as the interaction between the fungal and algal partners affects the production of secondary metabolites. thieme-connect.com

Comparative Biogenetic Studies with Related Depsidones

Comparing the biosynthesis of this compound with that of other structurally similar depsidones illuminates the specific enzymatic steps that create molecular diversity. The general biosynthetic machinery involving an NR-PKS and a cytochrome P450 is conserved, with variations in starter units and subsequent tailoring reactions accounting for the different final products. nih.govmdpi.com

A prime example is the relationship between this compound and fumarthis compound, which often co-occur in the same lichen species. tsijournals.com this compound is the direct precursor to fumarthis compound. researchgate.netresearchgate.net The conversion involves the esterification of the hydroxymethyl group on this compound with a molecule derived from succinyl-CoA, followed by an oxidation reaction catalyzed by a flavin-dependent dehydrogenase to form the fumarate (B1241708) moiety. researchgate.netresearchgate.net

Other related β-orcinol depsidones, such as salazinic acid and norstictic acid, share the same core biosynthetic origin but differ in their side-chain modifications, particularly the oxidation state of the carbon atoms. nih.govscispace.com This points to the action of different or additional tailoring enzymes (e.g., oxidases, dehydrogenases) acting upon a common depsidone precursor. The comparison with orcinol-type depsidones, such as physodic acid, reveals a difference at the initial PKS level, where different starter units are likely used to generate the different alkyl side chains characteristic of that series. mdpi.com

| Compound | Relationship to this compound | Key Biosynthetic Difference |

| Fumarthis compound | Direct derivative | Esterification with a four-carbon unit (from succinyl-CoA) and subsequent dehydrogenation. researchgate.netresearchgate.net |

| Salazinic Acid | Structurally related β-orcinol depsidone | Different oxidation state and cyclization of the side chain, forming a lactone ring. scispace.com |

| Norstictic Acid | Structurally related β-orcinol depsidone | Features two aldehyde groups, indicating different or more extensive oxidative tailoring. scispace.com |

| Atranorin | Putative depside precursor | Lacks the ether linkage of the depsidone ring and has different side-chain functional groups. zobodat.attsijournals.com |

| Physodic Acid | Orcinol-type depsidone (different series) | Derived from different PKS starter units, leading to longer alkyl side chains (pentyl and heptyl) instead of methyl groups. mdpi.com |

This interactive table compares the biosynthesis of this compound with that of several related lichen compounds.

Distribution and Chemosystematic Significance of Protocetraric Acid

Occurrence and Isolation from Lichen Species

Protocetraric acid is widespread, having been identified in numerous lichen species across various growth forms and geographical locations. Its isolation for chemotaxonomic studies is often achieved through standard laboratory techniques. A common procedure involves extracting lichen fragments with a solvent like acetone (B3395972), followed by thin-layer chromatography (TLC) to separate and identify the chemical constituents. floraislands.is In this standardized method, this compound can be identified by comparing its position (Rf value) on the chromatogram to that of known standards, such as atranorin (B1665829) and norstictic acid, across different solvent systems. floraislands.is

This compound is found across a diverse range of lichen genera and families within the Ascomycota. anu.edu.au It is particularly characteristic of certain groups within the family Parmeliaceae, the largest family of lichens. britishlichensociety.org.uk For instance, it is a known constituent in species of Parmotrema, Bulbothrix, Ramalina, Xanthoparmelia, and Hypotrachyna. mdpi.commdpi.comgovinfo.govmapress.comcambridge.org

In the genus Ramalina, this compound has been identified in several species, including R. farinacea, although it is less common than other depsidones like salazinic acid. mdpi.comlongdom.orgneliti.com Within the genus Bulbothrix, the two species known to produce this compound, B. chowoensis and B. subinflata, are both confined to the Old World, highlighting a geographical pattern in its distribution. govinfo.gov Similarly, it is found in the genus Relicina and is one of the major chemical constituents used in its taxonomic characterization. si.edu The compound also appears in other families, such as Graphidaceae, where it is found in some species of Myriotrema. ingentaconnect.com

Below is a table summarizing the distribution of this compound in various lichen genera and families.

| Family | Genus | Example Species |

| Parmeliaceae | Bulbothrix | B. chowoensis, B. subinflata govinfo.gov |

| Parmeliaceae | Parmelia | P. discordans pensoft.net |

| Parmeliaceae | Parmotrema | P. dilatatum, P. andinum mdpi.com |

| Parmeliaceae | Xanthoparmelia | X. austroafricana cambridge.org |

| Parmeliaceae | Hypotrachyna | Not specified |

| Parmeliaceae | Remototrachyna | R. sipmaniana semanticscholar.org |

| Parmeliaceae | Melanohalea | M. olivaceoides ingentaconnect.com |

| Ramalinaceae | Ramalina | R. farinacea mdpi.comlongdom.org |

| Graphidaceae | Myriotrema | Not specified ingentaconnect.com |

| Thelotremataceae | Ampliotrema | A. sorediatum researchgate.net |

| Ostropomycetidae (subclass) | Ochrolechia | O. androgyna nih.govmdpi.com |

| Ostropomycetidae (subclass) | Phaeographis | Not specified mdpi.com |

Lichens are a symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont). researchgate.net The characteristic secondary metabolites, including this compound, are produced by the fungal partner and are deposited on the surfaces of the fungal hyphae. researchgate.netanu.edu.au The biosynthesis of these compounds is a unique outcome of the symbiotic state. researchgate.net While studies typically identify this compound from the entire lichen thallus, it is understood that the mycobiont is responsible for its production. For example, in lichens like Flavoparmelia caperata and Parmotrema tinctorum, this compound is one of several metabolites produced by the fungal symbiont. jmbfs.orgresearchgate.net Research on cultured lichen mycobionts has further confirmed their capacity to synthesize these unique substances, although often in different quantities or profiles compared to the natural lichenized state.

Distribution Patterns Across Lichen Genera and Families

This compound as a Chemotaxonomic Marker

The chemical composition of lichens provides a crucial set of characters for their classification. This compound is considered a key standard for lichen chemotaxonomy due to its diverse distribution and its utility in distinguishing between morphologically similar species. researchgate.net The presence or absence of specific chemical compounds, a practice known as chemotaxonomy, has become a fundamental tool in lichen systematics, often used alongside morphological and molecular data. researchgate.net The production of this compound versus other related depsidones (like salazinic acid or norstictic acid) can define species, chemosyndromes (groups of biosynthetically related compounds), or even entire genera. govinfo.govingentaconnect.com

The application of this compound as a chemical marker has been instrumental in refining the systematics of many lichen groups. Molecular phylogenetic analyses, which reconstruct the evolutionary relationships between organisms using DNA sequence data, have often validated or challenged traditional, phenotype-based classifications. researchgate.netbiotaxa.org In many cases, chemical characters like the presence of this compound align well with phylogenetic clades.

For instance, in the genus Myriotrema, species are partly segregated based on chemosyndromes, with one group characterized by the presence of psoromic acid and another by this compound. ingentaconnect.com In the Parmelia omphalodes group, the species P. discordans is distinguished from the closely related P. omphalodes by the presence of this compound instead of salazinic acid. pensoft.net Interestingly, phylogenetic analysis shows P. discordans is nested within the P. omphalodes clade, indicating that a shift in the chemical pathway occurred without leading to a morphologically distinct lineage. pensoft.net This highlights the complex relationship between chemical evolution and speciation.

Furthermore, in the parmelioid genus Canoparmelia, a new subgenus was proposed for a group of African species characterized by very narrow lobes and the presence of atranorin and this compound. biotaxa.org Similarly, the species Remototrachyna sipmaniana is distinguished by the unique distribution of this compound in the medulla and gyrophoric acid in the cortex of its isidia. semanticscholar.org

Intraspecific and Interspecific Variation in this compound Content

Variation in the chemical content of lichens occurs at multiple levels. Interspecific variation, or the differences between distinct species, is the foundation of chemotaxonomy. savemyexams.com The replacement of one major substance with another, such as this compound for salazinic acid in the Parmelia example, is a clear case of interspecific variation. pensoft.net These differences are generally consistent and genetically determined, reflecting distinct evolutionary pathways.

Intraspecific variation, which describes differences among individuals of the same species, also occurs, though it is generally more restricted than interspecific variation. savemyexams.comschweizerbart.de In lichens, this can manifest as quantitative differences in the concentration of a compound or, more rarely, as the presence or absence of an accessory substance. For example, in some species of Melanohalea, this compound is a consistent major component, but its concentration can vary, and in some populations, it may be absent altogether. ingentaconnect.com Studies on the variability of lichen secondary compounds have noted both interspecific and intraspecific variations for metabolites including this compound. researchgate.net This variation can sometimes be correlated with environmental factors, but it is primarily under genetic control. savemyexams.com The ratio of intraspecific to interspecific variation is often used to support the delimitation of species boundaries.

Biological Activities and Mechanistic Investigations of Protocetraric Acid and Its Derivatives

Antioxidant and Redox Modulatory Mechanisms

Protocetraric acid, a secondary metabolite found in lichens, has demonstrated notable antioxidant properties through various mechanisms. tandfonline.com These include the direct scavenging of free radicals, the enhancement of the body's own antioxidant defense systems, the prevention of damaging lipid peroxidation, and the protection of cells from oxidative stress.

Free Radical Scavenging Activities (DPPH, FRAP, ORAC)

This compound's ability to neutralize harmful free radicals has been evaluated using several standard assays. These tests, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays, are widely used to measure the antioxidant capacity of various substances. mdpi.com

The DPPH assay measures a substance's ability to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. e3s-conferences.org The FRAP assay, on the other hand, assesses the reduction of the ferric iron (Fe³⁺) to the ferrous iron (Fe²⁺) form. e3s-conferences.org The ORAC method evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com

Table 1: Summary of Antioxidant Assays

| Assay | Principle | Measures |

|---|---|---|

| DPPH | Hydrogen atom or electron transfer to neutralize the DPPH radical. e3s-conferences.org | Free radical scavenging capacity. e3s-conferences.org |

| FRAP | Reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). e3s-conferences.org | Reducing power of an antioxidant. mdpi.com |

| ORAC | Protection of a fluorescent probe from peroxyl radical damage. mdpi.com | Oxygen radical absorbance capacity. mdpi.com |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., HO-1, SOD, GSH-PX)

Beyond direct radical scavenging, this compound can also bolster the body's internal antioxidant defenses. This is achieved by modulating the activity of key antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). galoforo.itmdpi.com

HO-1 is an enzyme that is induced in response to oxidative stress and plays a protective role. mdpi.com SOD is an enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. galoforo.it GSH-Px is an enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. galoforo.it

Research indicates that compounds with structures similar to this compound can enhance the expression and activity of these enzymes. itjfs.comnih.gov By upregulating these endogenous antioxidant systems, this compound can contribute to a more robust cellular defense against oxidative damage. mdpi.com This indirect antioxidant mechanism provides a sustained protective effect against the harmful effects of reactive oxygen species. nih.gov

Inhibition of Lipid Peroxidation and Reactive Oxygen Species (ROS) Formation

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components, including lipids. tandfonline.com The oxidative degradation of lipids, known as lipid peroxidation, can lead to cell membrane damage and the formation of toxic byproducts. mdpi.com This process is implicated in various pathological conditions. mdpi.com

This compound has been shown to inhibit lipid peroxidation and reduce the formation of ROS. researchgate.net The mechanism involves the neutralization of free radicals that initiate the lipid peroxidation chain reaction. nih.gov By preventing the oxidation of polyunsaturated fatty acids in cell membranes, this compound helps to maintain membrane integrity and function. mdpi.com

Studies on lichen extracts containing this compound have demonstrated a reduction in intracellular ROS formation. analesranf.com This inhibition of ROS production is a critical aspect of its antioxidant activity, as excessive ROS can overwhelm the cell's antioxidant defenses and lead to oxidative stress. nih.gov

Cytoprotective Effects in Oxidative Stress Models

The antioxidant properties of this compound translate into a protective effect for cells under conditions of oxidative stress. This cytoprotective activity has been observed in various experimental models. For instance, in studies using human neuroblastoma cells, extracts containing this compound were able to protect the cells from damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. analesranf.comresearchgate.net

This protection is achieved by mitigating the harmful effects of oxidative stress, such as reducing intracellular ROS levels and preventing apoptosis (programmed cell death). analesranf.comresearchgate.net By shielding cells from oxidative damage, this compound may help to prevent the onset and progression of diseases associated with oxidative stress. tandfonline.com The ability of lichen extracts containing this compound to promote neuron survival in these models suggests its potential as a neuroprotective agent. researchgate.net

Anti-inflammatory Properties and Signaling Pathways

In addition to its antioxidant effects, this compound also possesses anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

This compound has been found to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net Under inflammatory conditions, the production of NO and PGE2 is significantly increased, contributing to the inflammatory response. d-nb.infonih.gov

Overproduction of NO is mediated by the enzyme inducible nitric oxide synthase (iNOS), while PGE2 is synthesized via the cyclooxygenase-2 (COX-2) pathway. d-nb.infomdpi.com Research has shown that lichen-derived compounds, including those structurally related to this compound, can inhibit these enzymes. researchgate.net By suppressing the production of NO and PGE2, this compound can help to dampen the inflammatory cascade. researchgate.net Studies on various natural extracts have demonstrated that the inhibition of these mediators is a common mechanism of anti-inflammatory action. d-nb.info

Modulation of Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are key signaling molecules that mediate and amplify inflammatory responses. nih.govnih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. oatext.com Some natural compounds exert their anti-inflammatory effects by modulating the production of these cytokines. For instance, studies on other phytochemicals have shown the ability to downregulate the expression of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β. frontiersin.org While direct and extensive studies on this compound's specific impact on IL-1β, IL-6, and TNF-α production are not widely detailed in the provided results, the general anti-inflammatory properties of depsidones suggest a potential role in cytokine modulation. thieme-connect.com The inhibition of inflammatory pathways, such as those involving NF-κB and COX-2, is often linked to a reduction in the production of these key cytokines. plos.orgnih.gov

Suppression of Key Inflammatory Enzymes (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the synthesis of prostaglandins, which are lipid compounds that contribute to pain and inflammation. mdpi.comwikipedia.org The selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. brieflands.comscielo.org.mx Research has shown that various natural compounds can inhibit COX-2 activity. plos.org The mechanism of COX-2 inhibition often involves binding to specific amino acid residues within the enzyme's active site, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. mdpi.comnih.gov While specific mechanistic studies on this compound's direct binding and inhibition of COX-2 are not extensively detailed in the provided search results, its classification as an anti-inflammatory compound suggests it may act on this key enzyme.

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling

Nuclear Factor Kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is a critical regulator of the inflammatory response. plos.org The NF-κB signaling pathway is a primary target for anti-inflammatory therapies because its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2. frontiersin.orgscienceopen.com The inhibition of NF-κB activation can, therefore, suppress a wide range of inflammatory processes. Some natural compounds have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, or by blocking the nuclear translocation of NF-κB. scienceopen.com While direct evidence specifically detailing the regulation of the NF-κB signaling pathway by this compound is limited in the provided search results, the anti-inflammatory activity of related depsidones and other lichen secondary metabolites has been linked to the inhibition of this pathway. thieme-connect.comresearchgate.net For example, protocatechuic acid, a related phenolic acid, has been shown to inhibit the release of inflammatory mediators through the SIRT1/NF-κB pathway. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

This compound has demonstrated a broad spectrum of antimicrobial properties, showing efficacy against various pathogenic bacteria, fungi, and viruses.

Antibacterial Activity Against Pathogenic Microbes (e.g., Salmonella typhi, Staphylococcus aureus, Mycobacterium tuberculosis)

This compound has shown significant antibacterial activity against several medically important bacteria. It has been reported to be particularly effective against Salmonella typhi. One study documented a prominent antibacterial activity against S. typhi with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.govnih.gov Activity against Staphylococcus aureus has also been noted, with reported MIC values ranging from 7.25 to 12.5 μg/mL. wikipedia.orgnih.gov Furthermore, this compound has demonstrated moderate antimycobacterial activity against Mycobacterium tuberculosis, with a reported MIC value of 125 μg/mL (334 μM). scienceopen.comresearchgate.net

Antibacterial Activity of this compound

| Pathogen | Reported MIC | Source |

|---|---|---|

| Salmonella typhi | 0.5 μg/mL | nih.govnih.gov |

| Staphylococcus aureus | 7.25 - 12.5 μg/mL | wikipedia.orgnih.gov |

| Mycobacterium tuberculosis | 125 μg/mL (334 μM) | scienceopen.comresearchgate.net |

Antifungal Activity Against Fungal Pathogens (e.g., Trichophyton rubrum, Candida albicans)

In addition to its antibacterial properties, this compound exhibits notable antifungal activity. Significant efficacy has been recorded against the dermatophyte Trichophyton rubrum, with a reported MIC of 1 μg/mL, which was found to be more potent than the standard antifungal agent amphotericin B in one study. nih.govnih.gov this compound has also shown activity against the opportunistic yeast Candida albicans. frontiersin.orgplos.org

Antifungal Activity of this compound

| Pathogen | Reported MIC | Source |

|---|---|---|

| Trichophyton rubrum | 1 μg/mL | nih.govnih.gov |

| Candida albicans | Activity reported | frontiersin.orgplos.org |

Antiviral Properties, including SARS-CoV-2 3CL Protease Inhibition

Recent research has highlighted the antiviral potential of this compound, particularly in the context of the COVID-19 pandemic. It has been identified as a weak inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. peerj.com Studies have shown that this compound acts as a slow-binding inactivator of 3CLpro with a Ki (inhibition constant) of 3.95 μM. peerj.com The proposed mechanism involves the catalytic Cys145 of the protease making a nucleophilic attack on the carbonyl carbon of the cyclic ester in this compound, leading to the formation of a stable acyl-enzyme complex. peerj.com This finding suggests that this compound could serve as a scaffold for the development of more potent inhibitors against SARS-CoV-2. peerj.com

Biochemical Characterization of Enzyme Inhibition Kinetics

This compound has been identified as a slow-binding inactivator of certain enzymes. mdpi.comnih.gov In a study investigating its effect on the SARS-CoV-2 3CL protease, this compound exhibited a slow-binding inhibition mechanism. mdpi.com The kinetic parameters revealed an inhibition constant (K_i) of 3.95 μM. mdpi.comnih.gov This type of inhibition suggests a time-dependent interaction with the enzyme. Further analysis of the inhibition mechanism indicated that this compound acts as a competitive inhibitor. mdpi.comnih.gov This is characterized by the inhibitor molecule competing with the substrate for the enzyme's active site. libretexts.org In the presence of a competitive inhibitor, the apparent Michaelis constant (K_m) increases, while the maximum velocity (V_max) remains unchanged, as the effect of the inhibitor can be overcome by high substrate concentrations. libretexts.org

In another study, the inhibitory kinetics of this compound were tested against hydroxymethylglutaryl-coenzyme A reductase (HMGCR) and angiotensin-converting enzyme (ACE). The results showed a competitive inhibition type for HMGCR and an uncompetitive inhibition for ACE. nih.gov

Computational Modeling of Enzyme-Inhibitor Interactions

Computational modeling, a key tool in drug design, has been employed to understand the molecular interactions between this compound and its target enzymes. numberanalytics.com Molecular docking simulations predicted that the catalytic cysteine residue (Cys145) of the SARS-CoV-2 3CL protease performs a nucleophilic attack on the carbonyl carbon of the cyclic ester in this compound. nih.govnih.gov This interaction leads to the formation of a stable acyl-enzyme complex. nih.govnih.gov This computational analysis supports the biochemical findings that this compound acts as a covalent inhibitor of this cysteine protease. mdpi.comnih.gov

Molecular docking studies have also been used to investigate the interactions of this compound with other enzymes, such as α-glucosidase. researchgate.net These in silico methods help to visualize the binding pose and affinity of the inhibitor to the enzyme, providing crucial information for understanding the inhibitory mechanism. researchgate.net For instance, molecular docking of this compound and its derivatives with α-glucosidase helped to clarify the structure-activity relationship and was consistent with in vitro inhibition data. researchgate.net Similarly, docking studies with HMGCR, ACE, and another protein target (4BZS) revealed minimum binding energies of -7.9, -8.9, and -9.0 kcal/mol, respectively, for this compound. nih.gov

Anticancer and Antiproliferative Investigations (Preclinical)

Differential Cytotoxicity Against Various Cancer Cell Lines (e.g., Melanoma, Colorectal, Kidney, Breast, Laryngeal Carcinoma)

This compound has demonstrated varied cytotoxic effects against a range of cancer cell lines in preclinical studies.

Melanoma: The compound has shown significant activity against melanoma cells. It was particularly potent against the UACC-62 human melanoma cell line, with a 50% growth inhibitory concentration (GI₅₀) of 0.52 µg/mL (which corresponds to approximately 1.4 µM). nih.govresearchgate.netjst.go.jp It also showed activity against B16-F10 murine melanoma cells with a GI₅₀ of 24.0 µg/mL. nih.govmathewsopenaccess.com Notably, this compound exhibited high selectivity for UACC-62 cells, with a selectivity index of 93.3 when compared to normal 3T3 fibroblast cells. nih.govresearchgate.netmathewsopenaccess.com However, in another study, its activity against FemX human melanoma cells was not significant. researchgate.netufms.br

Colorectal Carcinoma: Studies on colorectal cancer cell lines have yielded mixed results. One study reported that this compound's activity against the LS174 human colon carcinoma cell line was not significant, with a GI₅₀ value of 60.2 µg/mL (160.9 µM). researchgate.netsemanticscholar.org Another investigation found it to have borderline activity against HT-29 colon cancer cells with a GI₅₀ of 99.5 µM. semanticscholar.org

Kidney Carcinoma: Information regarding the specific cytotoxicity of this compound against kidney carcinoma cell lines like 786-0 is limited in the provided context, although derivatives have been tested on this line. researchgate.netresearchgate.net

Breast Carcinoma: this compound showed borderline activity against the MCF7 breast cancer cell line, with a GI₅₀ of 103.5 µM. semanticscholar.org Derivatives of this compound have also been evaluated against MCF7 cells. researchgate.netresearchgate.net

Laryngeal Carcinoma: The compound was found to be active against the HEp2 laryngeal carcinoma cell line, with a GI₅₀ value of 41.4 µM. semanticscholar.org

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

|---|---|---|---|

| UACC-62 | Human Melanoma | ~1.4 | nih.govresearchgate.netjst.go.jp |

| B16-F10 | Murine Melanoma | ~64.1 | nih.govmathewsopenaccess.com |

| FemX | Human Melanoma | >100 | researchgate.netufms.br |

| LS174 | Human Colon Carcinoma | 160.9 | semanticscholar.org |

| HT-29 | Colon Carcinoma | 99.5 | semanticscholar.org |

| MCF7 | Breast Carcinoma | 103.5 | semanticscholar.org |

| HEp2 | Laryngeal Carcinoma | 41.4 | semanticscholar.org |

Note: GI₅₀ values were converted from µg/mL to µM where necessary for consistency, using a molar mass of 374.27 g/mol for this compound.

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of many natural compounds are mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govmdpi.com Lichen-derived compounds, in general, are known to activate apoptosis in various cancer cells. nih.gov This can occur through the modulation of apoptosis-related gene products like caspases and proteins from the Bcl-2 family. nih.gov While the specific mechanisms for this compound are not fully detailed in the provided search results, the evaluation of its derivatives and related compounds suggests this is a likely mode of action. For instance, other lichen metabolites have been shown to induce cell cycle arrest and apoptosis. nih.gov Synthetic bile acids, as another example, induce apoptosis in cancer cells through the upregulation of proteins like Bax and p21(WAF1/CIP1) and through caspase activation. nih.gov

Potential Interactions with Cellular Signaling Pathways (e.g., Wnt signaling)

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is often implicated in cancer. mdpi.comwikipedia.orgcusabio.com While direct evidence of this compound interacting with the Wnt signaling pathway is not explicitly provided in the search results, some lichen-derived compounds have been shown to modulate this pathway. For example, caperatic acid has been found to downregulate the β-catenin-regulated expression of the Axin2 gene in colorectal cancer cell lines. nih.gov The Wnt pathway itself is complex, with canonical (β-catenin-dependent) and non-canonical pathways that control various cellular processes. mdpi.comwikipedia.orgnih.gov Given that other natural compounds can modulate Wnt signaling, this remains a potential area for future investigation into the anticancer mechanisms of this compound.

In vivo Preclinical Models for Anticancer Potential

The promising in vitro results for this compound, particularly its high selectivity against the UACC-62 melanoma cell line, have positioned it as a strong candidate for further in vivo studies. nih.govresearchgate.netnih.gov The high selectivity index suggests that it may have a favorable therapeutic window, with greater toxicity towards cancer cells than normal cells. nih.gov While the provided search results highlight this potential and mention that other lichen-derived compounds have been tested in animal xenograft models, specific in vivo data for this compound's anticancer efficacy is not detailed. nih.gov For example, usnic acid has been shown to inhibit tumor growth and angiogenesis in a mouse model of breast cancer. nih.gov The successful in vivo testing of other lichen compounds supports the rationale for advancing this compound into similar preclinical animal models to evaluate its therapeutic potential in a whole-organism context. nih.gov

Neuroprotective Potential in In Vitro and Animal Models

This compound, a secondary metabolite found in lichens, has demonstrated promising neuroprotective properties in various experimental models. analesranf.comnih.govtandfonline.com Its ability to counteract neuronal damage stems from multiple mechanisms, including the attenuation of oxidative stress, preservation of neuronal cell viability, and modulation of key neurotrophic factors.

Attenuation of Oxidative Stress-Induced Neurotoxicity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neurodegenerative diseases. tandfonline.comnih.gov this compound and its derivatives have shown the capacity to mitigate oxidative stress-induced neurotoxicity. For instance, in a study involving human neuroblastoma (SH-SY5Y) and astrocytoma (U373-MG) cell lines, pre-treatment with fumarthis compound, a related depsidone (B1213741), significantly protected the cells from hydrogen peroxide (H₂O₂)-induced damage. researchgate.net This protection was associated with a reduction in intracellular ROS formation, lipid peroxidation, and the depletion of glutathione (GSH), a critical intracellular antioxidant. researchgate.net

Preservation of Neuronal Cell Viability

By combating oxidative stress, this compound and its analogs contribute to the preservation of neuronal cell viability. In studies using mouse neuroblastoma (N2a) cells, pre-treatment with non-cytotoxic doses of lichen metabolites, including this compound, significantly reduced the toxic effects of H₂O₂ and enhanced the viability of the neuron cells. nih.govexcli.de Specifically, treatment with H₂O₂ alone reduced cell viability to approximately 60%, whereas pre-treatment with lichen compounds mitigated this effect. nih.govexcli.de

Similarly, fumarthis compound pre-treatment not only increased cell viability in the face of oxidative insult but also prevented the dissipation of the mitochondrial membrane potential, a key event in the apoptotic cascade. researchgate.net This compound also diminished H₂O₂-induced apoptosis by reducing caspase-3 activity and expression, decreasing the pro-apoptotic protein Bax, and increasing the anti-apoptotic protein Bcl-2. researchgate.net Extracts from Parmotrema saccatilobum, containing this compound, also demonstrated the ability to protect neuron viability against H₂O₂-induced stress. analesranf.com

Table 1: Neuroprotective Effects of this compound and Related Compounds in In Vitro Models

| Compound/Extract | Cell Line | Stressor | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fumarthis compound | SH-SY5Y, U373-MG | H₂O₂ | Increased cell viability, reduced ROS, lipid peroxidation, and GSH depletion; prevented mitochondrial membrane potential dissipation; reduced apoptosis. | researchgate.net |

| Parmotrema saccatilobum extract (this compound major component) | SH-SY5Y | H₂O₂ | Reversed oxidative damage, promoted neuron survival. | analesranf.com |

| Lichen metabolites (including this compound) | N2a | H₂O₂ | Reduced H₂O₂-induced toxicity, enhanced neuron cell viability. | nih.govexcli.de |

| Protocatechuic acid | - | Arsenic | Attenuated histopathological changes, reduced oxidative stress markers. | nih.gov |

Modulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.orgnih.gov It plays a vital role in neuronal plasticity, which is essential for learning and memory. nih.gov Studies have shown that some neuroprotective compounds can exert their effects by modulating BDNF levels. For example, in a model of arsenic-induced neurotoxicity in mice, exposure to arsenic led to a significant decrease in BDNF levels in the cerebral cortex. nih.gov Pre-treatment with protocatechuic acid (PCA) was able to counteract this effect, suggesting a potential mechanism for its neuroprotective action involves the modulation of this critical neurotrophin. nih.gov BDNF binds to the TrkB receptor, activating signaling pathways that are crucial for neuronal survival and growth. wikipedia.orgnih.gov The ability of compounds like PCA to influence BDNF levels highlights a significant pathway through which this compound and its derivatives may confer neuroprotection.

Enzyme Inhibitory Actions Beyond Antimicrobial Activity

Beyond its well-documented antimicrobial properties, this compound and its derivatives have been shown to inhibit key enzymes involved in metabolic diseases, highlighting their potential as therapeutic agents for conditions such as diabetes and hypercholesterolemia.

α-Glucosidase Inhibition and Antidiabetic Relevance

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. sciopen.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels, a key strategy in the management of type 2 diabetes. sciopen.com

This compound and its derivatives have demonstrated significant α-glucosidase inhibitory activity. researchgate.netresearchgate.net In one study, this compound was among eleven compounds isolated from the Vietnamese lichen Usnea baileyi that showed significant α-glucosidase inhibition. researchgate.net Further research has focused on synthesizing derivatives of this compound to enhance this inhibitory activity. researchgate.net Some of these novel synthetic derivatives exhibited even stronger α-glucosidase inhibition than the parent compound and the standard drug, acarbose (B1664774). researchgate.net Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors of the enzyme. researchgate.net The antidiabetic potential of related phenolic compounds like protocatechuic acid has also been linked to their ability to inhibit α-glucosidase. sciopen.com

Table 2: α-Glucosidase Inhibitory Activity of this compound and Its Derivatives

| Compound/Source | IC₅₀ Value | Type of Inhibition | Reference(s) |

|---|---|---|---|

| This compound and derivatives from Usnea baileyi | 10.4 to 130 μM | Mixed (for compound 1e) | researchgate.net |

| Synthetic derivatives of this compound | Stronger than acarbose (e.g., compound 9 with IC₅₀ of 5.9 µM) | - | researchgate.net |

| Protocatechuic acid | Mix-type inhibitor | Mixed | sciopen.com |

Hydroxymethylglutaryl-Coenzyme A Reductase (HMGCR) Inhibition

Hydroxymethylglutaryl-coenzyme A reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. biorxiv.orgwikipedia.org Inhibition of HMGCR is the primary mechanism of action for statins, a class of drugs widely used to lower cholesterol levels and reduce the risk of cardiovascular disease. wikipedia.org These inhibitors competitively block the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate. biorxiv.org

While direct studies on the HMGCR inhibitory activity of this compound are limited in the provided context, the exploration of natural compounds as HMGCR inhibitors is an active area of research. biorxiv.org The general principle involves identifying compounds with structural similarities to the natural substrate, HMG-CoA, that can bind to the enzyme's active site. mdpi.com Given the diverse biological activities of lichen-derived compounds, investigating the potential of this compound and its derivatives as HMGCR inhibitors could be a promising avenue for developing new cholesterol-lowering agents.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has demonstrated notable inhibitory activity against angiotensin-converting enzyme (ACE). nih.govresearchgate.net ACE is a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure. wikipedia.orgmayoclinic.orgnih.gov By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the narrowing of blood vessels and subsequent increases in blood pressure. wikipedia.orgclevelandclinic.org The inhibition of this enzyme is a primary target for the management of hypertension and other cardiovascular diseases. mayoclinic.orgnih.gov

In vitro studies have shown that this compound can inhibit ACE activity. Specifically, at a concentration of 320 µM, this compound exhibited 82% inhibition of ACE. nih.govresearchgate.netresearcher.life This significant level of inhibition highlights its potential as a hypotensive agent. nih.govresearchgate.net The mechanism of this inhibition has been further investigated through kinetic studies.

Fibrinolytic Activity

In addition to its effects on ACE, this compound has been evaluated for its fibrinolytic activity, which is the process of breaking down fibrin (B1330869) in blood clots. Research has shown that this compound exhibits moderate fibrinolytic potential. nih.govresearchgate.net At a concentration of 320 µM, it was found to cause 57% fibrinolysis. nih.govresearchgate.netresearcher.life This activity is represented by the lysis of a fibrin clot, as depicted in related research figures. researchgate.net

Kinetic Studies of Enzyme Inhibition

Kinetic studies provide valuable insights into the mechanism by which a compound inhibits an enzyme. In the case of this compound, inhibitory kinetic tests have revealed different modes of inhibition for different enzymes. For its action on angiotensin-converting enzyme (ACE), this compound was identified as an uncompetitive inhibitor. nih.govresearchgate.netresearcher.life

In contrast, when inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis, this compound acts as a competitive inhibitor. nih.govresearchgate.net Further studies on its inhibition of SARS-CoV-2 3CL protease also demonstrated a competitive inhibition mechanism, where it acts as a slow-binding inactivator. nih.govresearchgate.netnih.gov These studies determined the inhibition constant (Ki) for this compound against 3CLpro to be 3.95 μM. nih.govnih.gov

Table 1: Enzyme Inhibition Kinetics of this compound

| Enzyme | Inhibition Type | Ki (μM) |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Uncompetitive | Not Reported |

| HMG-CoA Reductase | Competitive | Not Reported |

Immunomodulatory Responses

This compound has been shown to elicit immunomodulatory responses, particularly by stimulating macrophage activity. scielo.brscielo.br Macrophages are crucial cells of the innate immune system, and their activation is a key step in initiating an immune response against pathogens and cancer cells. mdpi.com

Stimulation of Macrophage Activity and Mediator Production (H₂O₂ and NO)

Research has demonstrated that this compound and its derivatives can stimulate murine macrophages to produce hydrogen peroxide (H₂O₂) and nitric oxide (NO). scielo.brscielo.br Both H₂O₂ and NO are important signaling molecules and cytotoxic agents in the body's defense system. scielo.brscielo.br

One study found that while some derivatives of this compound induced a small production of H₂O₂, others showed high production of this mediator. scielo.br Similarly, this compound itself, along with certain derivatives, led to a significant release of NO, with this compound showing high production. scielo.br The induction of these mediators suggests that this compound can act as a macrophage activator, which may contribute to the immunoprevention of infectious diseases and cancer. scielo.brscielo.br

Cardioprotective Research in Cellular Models

The cardioprotective potential of this compound has been investigated using cellular models, specifically the H9c2 rat heart cell line. nih.govresearchgate.netresearcher.life These studies often use an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂), to mimic cellular damage associated with cardiovascular diseases. nih.govresearchgate.net

In these models, pre-treatment of H9c2 cells with this compound was found to reduce H₂O₂-induced toxicity and increase cell viability. nih.govresearchgate.netresearcher.liferesearchgate.net This cytoprotective effect highlights the potential of this compound in protecting heart cells from oxidative damage, a key factor in the pathology of many cardiovascular conditions. nih.govresearchgate.net These findings support the characterization of this compound as a compound with cardioprotective properties. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationships (SAR) of this compound and Derivatives

Structure-activity relationship (SAR) analysis is a crucial tool in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orgcollaborativedrug.comnih.govresearchgate.net For this compound and its derivatives, SAR studies have provided insights into the chemical features responsible for their observed biological effects.

Studies on the immunomodulatory activity of this compound derivatives have shown that modifications to the functional groups of the parent molecule can significantly impact its ability to stimulate macrophage mediator production. scielo.brscielo.br For instance, modifying the aldehyde or carboxylic acid functions of this compound can alter its capacity to induce H₂O₂ and NO production. scielo.br Specifically, when the aldehyde group was changed to an alcohol or the acid group was modified to an ester, the production of H₂O₂ and NO was not observed. scielo.br These findings suggest that the specific arrangement of functional groups in this compound is critical for its immunomodulatory effects and that its derivatives hold promise as immunostimulating agents. scielo.brscielo.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Angiotensin I |

| Angiotensin II |

| Bradykinin |

| Hydrogen peroxide |

| Nitric oxide |

| Captopril |

| Pravastatin |

| Salazinic acid |

| Lichexanthone |

| Norstitic acid |

Synthetic and Semi Synthetic Modifications of Protocetraric Acid

Total Synthesis Approaches to Protocetraric Acid

The complex structure of this compound, characterized by a dibenzo[b,e] Current time information in Bangalore, IN.researchgate.netdioxepin-11-one core, has made its total synthesis a challenging endeavor for organic chemists. Early and significant contributions to this field have laid the groundwork for accessing this and other related β-orcinol depsidones.

A notable synthesis of this compound was described as part of a broader effort to synthesize various lichen depsidones. rsc.org The strategy focused on constructing the central seven-membered dioxepinone ring, which is the core of the depsidone (B1213741) structure. This typically involves the careful coupling of two highly substituted aromatic rings, followed by cyclization to form the ether and ester linkages that define the depsidone framework. The synthesis of 4-formyl-3,8-dihydroxy-9-hydroxymethyl-1,6-dimethyl-11-oxo-11H-dibenzo[b,e] Current time information in Bangalore, IN.researchgate.netdioxepin-7-carboxylic acid, the chemical name for this compound, was successfully achieved through these methods. rsc.org These synthetic routes are crucial not only for confirming the structure of the natural product but also for providing a means to produce the compound and its analogs for further biological study, independent of natural extraction which can be limited by the slow growth of lichens.

Design and Synthesis of Novel this compound Derivatives

The modification of naturally occurring this compound is a key strategy for developing new compounds with potentially improved biological profiles. These semi-synthetic approaches leverage the readily available natural product as a starting scaffold.

Esterification, Alkylation, and Other Chemical Transformations

The functional groups of this compound—specifically its phenolic hydroxyls and carboxylic acid group—provide reactive sites for a variety of chemical modifications. Esterification and alkylation are common strategies to alter the molecule's polarity, lipophilicity, and steric properties, which can in turn influence its biological activity.

Esterification of the carboxylic acid group is a straightforward modification. chemguide.co.uk This reaction is typically carried out by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk Alternatively, milder methods like Steglich esterification using DCC and DMAP, or alkylation with alkyl halides like iodomethane, can be employed for more sensitive substrates. commonorganicchemistry.com

Researchers have synthesized a series of this compound derivatives using various chemical reactions, including esterification, Friedel-Crafts alkylation, and Diels-Alder reactions. researchgate.netresearchgate.netwikipedia.orgtandfonline.com These transformations have led to the creation of novel compounds, some with new chemical skeletons. For instance, eleven derivatives were prepared, ten of which were new compounds, demonstrating the versatility of this compound as a chemical scaffold. researchgate.nettandfonline.com These modifications are not limited to simple additions; they can involve complex, multi-step syntheses to build upon the core structure.

Exploration of Derivatives with Enhanced Biological Activities

A primary motivation for synthesizing this compound derivatives is the search for compounds with enhanced or novel biological activities. The parent compound is known to have antimicrobial and cytotoxic effects, providing a strong starting point for drug discovery efforts. nih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial in this context. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key chemical features responsible for its effects. For example, a study focusing on α-glucosidase inhibition synthesized a series of derivatives and found that one particular compound exhibited the strongest activity with an IC50 value of 5.9 µM. researchgate.nettandfonline.com This suggests that specific modifications can significantly enhance the potency of the parent molecule for certain biological targets.

In another study, this compound was selected for further modification to create new compounds (1a–1e) which were then assessed for their α-glucosidase inhibitory activity. The results showed that both the isolated natural product and the synthesized derivatives had significant inhibitory effects. researchgate.net Molecular docking studies further elucidated the potential binding mechanisms, supporting the experimental findings. researchgate.nettandfonline.com The high selectivity of this compound against certain cancer cell lines, such as UACC-62 melanoma cells, also makes it a promising candidate for developing new anticancer agents.

Biomimetic Transformations in Synthetic Strategies

Biomimetic synthesis is a field of chemistry that seeks to mimic nature's synthetic pathways to create complex molecules. wikipedia.org This approach can offer elegant and efficient routes to natural products and their analogs. In the context of depsidones like this compound, biomimetic strategies often draw inspiration from the proposed biosynthetic pathways in lichens.

The biosynthesis of depsidones is thought to involve the oxidative coupling of depside precursors. mdpi.comnih.gov Synthetic chemists have adopted this concept to develop laboratory syntheses. A key biomimetic approach involves a Smiles rearrangement of a precursor meta-depside, which can be a pivotal step in forming the depsidone core. researchgate.net This type of rearrangement is considered biosynthetically significant and may explain the natural co-occurrence of certain depside-depsidone pairs.

The biosynthesis of fumarthis compound, a naturally occurring ester derivative of this compound, is believed to proceed from this compound itself. researchgate.netresearchgate.net This natural transformation, where a fumarate (B1241708) group is attached, provides a blueprint for synthetic chemists. Studies have shown that immobilized cells of lichens can produce these compounds, and understanding these enzymatic processes can inform the design of synthetic strategies. researchgate.net By mimicking these biological transformations, it may be possible to develop more efficient and selective syntheses of this compound derivatives.

Analytical Methodologies for Research on Protocetraric Acid

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to protocetraric acid research, enabling its separation from other lichen constituents. Techniques range from high-throughput screening methods like Thin-Layer Chromatography (TLC) to highly sensitive and quantitative methods such as High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance variants coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and purification of this compound from lichen extracts. scielo.br Its application allows for the accurate determination of the compound's concentration and is crucial for verifying the purity of isolated substances. nd.edu

Developing a reliable HPLC method for the quantitative analysis of phenolic compounds like this compound involves a rigorous validation process to ensure its accuracy, precision, and reliability. scielo.br This process, often following guidelines such as those from the AOAC (Association of Official Agricultural Chemists), establishes the method's suitability for its intended purpose. scielo.br While specific validation data for this compound is embedded within broader phytochemical studies, the validation of a method for the closely related protocatechuic acid provides a detailed template of the required parameters. scielo.brscielo.br

Key validation parameters include:

Linearity: This establishes the concentration range over which the detector's response is directly proportional to the analyte amount. For instance, a method for protocatechuic acid was found to be linear over a concentration range of 1 to 10 µg/mL, achieving a correlation coefficient (r²) greater than 0.99. scielo.brijpcbs.com

Accuracy: Accuracy is typically assessed through recovery studies, where a known amount of the standard compound is added to a sample matrix and the mixture is analyzed. The percentage of the added standard that is detected (the recovery) is then calculated. An average recovery of 104.16% was reported in one such study for protocatechuic acid. scielo.br

Precision: Precision measures the closeness of repeated measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), with values typically required to be less than 3% for the method to be deemed precise. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mjcce.org.mk For a protocatechuic acid method, the LOD and LOQ were determined to be 0.5 µg/mL and 1.0 µg/mL, respectively. scielo.br

The table below summarizes typical parameters for an HPLC method validated for the analysis of a related phenolic acid, illustrating the rigorous standards applied in such analytical work.

| Validation Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linearity Range | 1 - 10 µg/mL | scielo.br |

| Correlation Coefficient (r²) | > 0.99 | scielo.brijpcbs.com |

| Accuracy (% Recovery) | 92 - 105% | chula.ac.th |

| Precision (%RSD) | < 3% | scielo.br |

| Limit of Detection (LOD) | 0.5 µg/mL | scielo.br |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | scielo.br |

HPLC is widely used to analyze the chemical composition of lichen extracts. In studies of various lichen genera such as Parmelia, Ramalina, and Cladonia, HPLC with UV detection has been employed to identify and quantify this compound alongside other major metabolites like atranorin (B1665829), usnic acid, and fumarthis compound. scielo.brnih.gov For example, a study on Parmelia sulcata identified this compound as one of its key phenolic constituents. nih.gov The method typically uses a reverse-phase C18 column with a gradient elution system, commonly involving a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. scielo.brnih.gov Detection is often performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths and provides UV spectral data to aid in peak identification. nih.gov

Method Development and Validation for Quantitative Analysis

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

For more detailed chemical profiling and the identification of compounds in complex mixtures, researchers utilize the advanced hyphenated technique of UHPLC-ESI-QTOF-MS. nih.govmdpi.com This method combines the superior separation power of UHPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. reading.ac.uk This approach is invaluable for the tentative characterization of known compounds and the identification of novel metabolites in lichen extracts. reading.ac.uk

In the analysis of this compound and other lichen substances, ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules. floraislands.is Analyses are often performed in negative ion mode, which has been shown to be effective for depsidones. nih.govmdpi.com The QTOF analyzer provides precise mass measurements of both the parent ion and its fragment ions generated through collision-induced dissociation (MS/MS), which allows for the determination of the elemental composition and aids in structural elucidation. floraislands.is For example, this compound has been identified in Cetraria islandica samples using UPLC-QToF-MS, where it was detected as a deprotonated molecule with a mass-to-charge ratio (m/z) of 373.0560, corresponding to the chemical formula C₁₈H₁₃O₉. longdom.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic method widely used for the routine screening and identification of lichen substances, including this compound. lias.netlichenportal.org Standardized TLC methods, developed over several decades, allow for consistent and reproducible results, making it a fundamental tool in lichen chemotaxonomy. lias.netresearchgate.net

The standard procedure involves spotting an acetone (B3395972) extract of a lichen fragment onto a silica (B1680970) gel plate (the stationary phase). researchgate.nethcmue.edu.vn The plate is then developed in a sealed tank containing a specific solvent system (the mobile phase). hcmue.edu.vn The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. hcmue.edu.vn To achieve reliable identification, at least three standard solvent systems are commonly used: lichenportal.orghcmue.edu.vn

| Solvent System | Composition | Ratio (v/v) |

|---|---|---|

| A | Toluene / Dioxane / Acetic Acid | 180 : 45 : 5 |

| B' | Hexane / Methyl tert-butyl ether / Formic Acid | 140 : 72 : 18 |

| C | Toluene / Acetic Acid | 170 : 30 |

After development, the plate is dried and the spots are visualized. This is done by observing the plate under short-wave (254 nm) and long-wave (366 nm) UV light, followed by spraying with 10% sulfuric acid and heating. researchgate.net this compound, like other lichen substances, exhibits characteristic Rf (retardation factor) values and color reactions in each solvent system, which, when compared to standards and literature data, allow for its identification. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

Once this compound has been isolated and purified, typically using chromatographic methods, its chemical structure is confirmed using a combination of spectroscopic techniques. bruker.com These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups. nd.eduresearchgate.net

The primary spectroscopic tools used for the structural elucidation of natural products like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete structure of an organic molecule. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. bruker.com For this compound, the ¹H-NMR spectrum shows characteristic signals for aromatic protons, methyl groups, and an aldehyde proton, while the ¹³C-NMR spectrum reveals signals for aromatic carbons, carboxyl groups, and methyl carbons. bruker.com Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, confirming the final structure. nd.edu

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with an ESI source, is used to determine the exact molecular weight and elemental formula of the compound. bruker.com As mentioned in the UHPLC-MS section, fragmentation analysis (MS/MS) provides further structural information by breaking the molecule into smaller pieces and analyzing their masses. nih.govreading.ac.uk

Together, these chromatographic and spectroscopic methodologies form a comprehensive analytical workflow that enables the reliable isolation, identification, quantification, and structural confirmation of this compound in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Studies have reported detailed ¹H and ¹³C NMR data for this compound, typically recorded in deuterated solvents like DMSO-d₆ or Acetone-d₆. hcmue.edu.vn In one study, the ¹H-NMR spectrum (500 MHz, Acetone-d₆) revealed the presence of an aromatic methine proton, an aldehyde group, two methyl groups, and a hydroxymethylene group. hcmue.edu.vn The ¹³C-NMR spectrum (125 MHz) correspondingly showed signals for these groups, along with two carboxyl groups and eleven aromatic quaternary carbons. hcmue.edu.vn

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in Acetone-d₆) hcmue.edu.vn

| Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic Methine | 6.83 | 117.0 |

| Aldehyde | 10.59 | 191.7 |

| Methyl (C-9) | 2.43 | 21.3 |

| Methyl (C-9') | 2.40 | 14.3 |

| Hydroxymethylene (C-8') | 4.60 | 52.9 |

| Carboxyl | - | 170.1, 163.9 |

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. researchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments reveal long-range (2-3 bond) correlations, helping to piece together the complex depsidone (B1213741) skeleton.

Mass Spectrometry (MS)